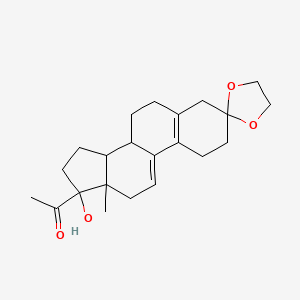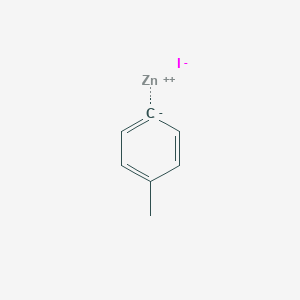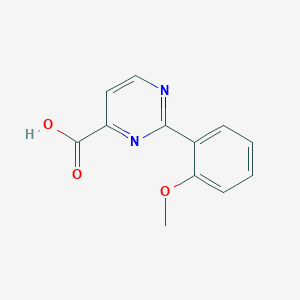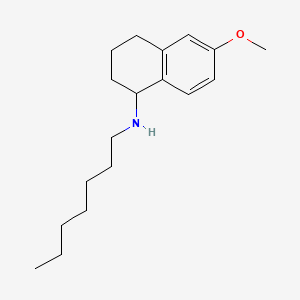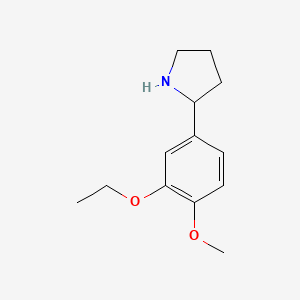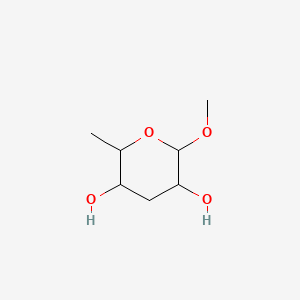
3-Chloro-5-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isopropyl group at the fifth position on the pyridine ring. This compound is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropylpyridine typically involves the chlorination of 5-isopropylpyridine. One common method is the reaction of 5-isopropylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to a solution of 5-isopropylpyridine in an inert solvent, followed by purification through distillation or recrystallization .
化学反応の分析
Types of Reactions: 3-Chloro-5-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-Amino-5-isopropylpyridine, 3-Mercapto-5-isopropylpyridine.
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Chloro-5-isopropylpiperidine.
科学的研究の応用
3-Chloro-5-isopropylpyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-5-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to allosteric sites, altering the receptor’s conformation and function .
類似化合物との比較
3-Chloropyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
5-Isopropylpyridine: Lacks the chlorine atom, resulting in different reactivity and binding properties.
3-Chloro-2-methylpyridine: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-5-isopropylpyridine is unique due to the combined presence of the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-chloro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 |
InChIキー |
WBBYZSJZJYVMLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


